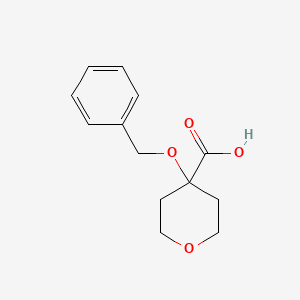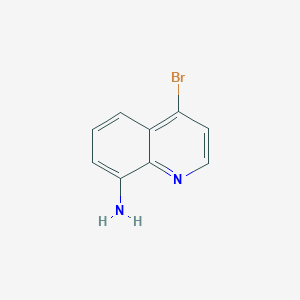
4-Bromoquinolin-8-amine
Vue d'ensemble
Description
4-Bromoquinolin-8-amine, also known as 4-bromo-8-aminoquinoline or BQA, is a heterocyclic compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 g/mol .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related and valuable scaffolds in organic synthesis, has been presented in various studies . These studies highlight the use of intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
Molecular Structure Analysis
The molecular structure of 4-Bromoquinolin-8-amine consists of a benzene ring fused with a pyridine moiety . The IUPAC name for this compound is 4-bromoquinolin-8-amine . The InChI and Canonical SMILES representations provide more detailed structural information .
Chemical Reactions Analysis
Quinolin-8-amines have been used in various chemical reactions, especially in the field of C–H bond activation/functionalization . They act as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .
Physical And Chemical Properties Analysis
4-Bromoquinolin-8-amine has a molecular weight of 223.07 g/mol and a topological polar surface area of 38.9 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is covalently bonded and has a complexity of 163 .
Applications De Recherche Scientifique
1. Malaria Treatment
4-Bromoquinolin-8-amine derivatives, specifically 8-aminoquinolines, have been pivotal in treating latent malaria. Their historical and current significance in combating this endemic disease is noteworthy. The development and use of these compounds have led to significant scientific and clinical insights, despite challenges related to their hemolytic toxicity in certain patient groups (Baird, 2019).
2. Viral Infection Inhibition
Research on 4-anilinoquinoline libraries, closely related to 4-Bromoquinolin-8-amine, has shown promising results in inhibiting dengue virus (DENV) and Venezuelan Equine Encephalitis virus (VEEV). Compounds from these libraries have displayed significant inhibitory activity against these viruses, highlighting the potential of 4-Bromoquinolin-8-amine derivatives in antiviral therapy (Huang et al., 2021).
3. Alzheimer’s Disease Treatment
4-Amino-2,3-polymethylenequinoline, structurally similar to 4-Bromoquinolin-8-amine, has been studied for Alzheimer’s disease treatment. The synthesized hybrids of this compound showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting their potential as therapeutic agents in Alzheimer’s disease management (Makhaeva et al., 2020).
4. Chemical Synthesis and Reactivity
The reactivity of the quinoline ring-system, including bromoquinolines like 4-Bromoquinolin-8-amine, has been a focus of research in organic synthesis. Studies have explored their reactivity under various conditions, leading to the formation of different biaryl systems and other compounds, which can have diverse applications in pharmaceutical and chemical industries (Håheim et al., 2019).
5. Antibacterial Activities
Derivatives of 6-Bromoquinolin-4-ol, closely related to 4-Bromoquinolin-8-amine, have been synthesized and tested for their antibacterial properties. These compounds showed notable activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of 4-Bromoquinolin-8-amine derivatives in developing new antibacterial agents (Arshad et al., 2022).
Propriétés
IUPAC Name |
4-bromoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYKBCVCZOPWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinolin-8-amine | |
CAS RN |
1416438-31-7 | |
| Record name | 4-bromoquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



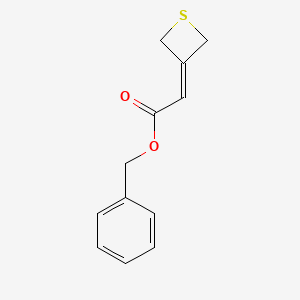
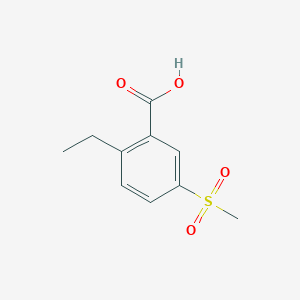
![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)
![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)
![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)
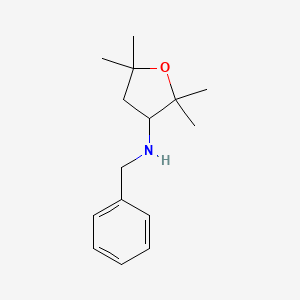
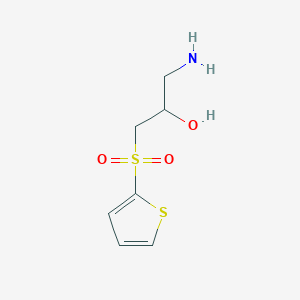
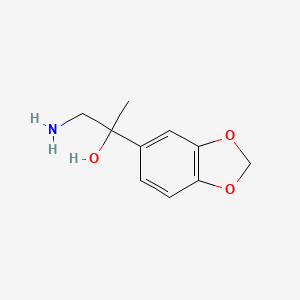
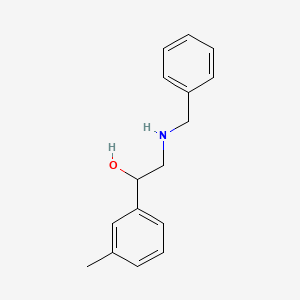
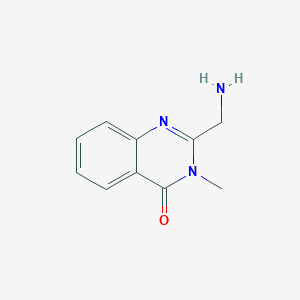
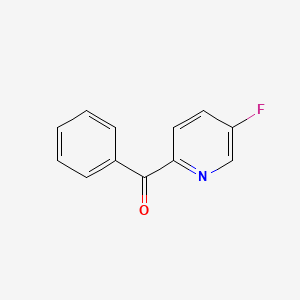
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
